Cas no 896680-10-7 (ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)

Ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a specialized heterocyclic compound featuring a thienopyridine core functionalized with an acetyl group, a tert-butylbenzamido moiety, and an ethyl ester. Its structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting neurological or inflammatory pathways. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the ester functionality allows for further derivatization. This compound’s rigid fused-ring system offers stereochemical stability, advantageous for structure-activity relationship studies. Suitable for controlled reactions, it is typically handled under inert conditions due to its sensitivity. Purity and precise characterization are critical for research applications.
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate structure
896680-10-7 structure
Product name:ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
CAS No:896680-10-7
MF:C23H28N2O4S
Molecular Weight:428.544425010681
CID:5939290
PubChem ID:4576464

ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate
    • Thieno[2,3-c]pyridine-3-carboxylic acid, 6-acetyl-2-[[4-(1,1-dimethylethyl)benzoyl]amino]-4,5,6,7-tetrahydro-, ethyl ester
    • SR-01000011339
    • ethyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
    • SR-01000011339-1
    • F1298-0789
    • AKOS024604632
    • ethyl 6-acetyl-2-(4-(tert-butyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
    • 896680-10-7
    • ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
    • インチ: 1S/C23H28N2O4S/c1-6-29-22(28)19-17-11-12-25(14(2)26)13-18(17)30-21(19)24-20(27)15-7-9-16(10-8-15)23(3,4)5/h7-10H,6,11-13H2,1-5H3,(H,24,27)
    • InChIKey: QYKPDRUGWFJGMI-UHFFFAOYSA-N
    • SMILES: C1N(C(C)=O)CCC2C(C(OCC)=O)=C(NC(=O)C3=CC=C(C(C)(C)C)C=C3)SC1=2

計算された属性

  • 精确分子量: 428.17697855g/mol
  • 同位素质量: 428.17697855g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 654
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.6
  • トポロジー分子極性表面積: 104Ų

ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1298-0789-15mg
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
896680-10-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1298-0789-30mg
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
896680-10-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1298-0789-5mg
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
896680-10-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1298-0789-5μmol
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
896680-10-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1298-0789-10μmol
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
896680-10-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1298-0789-75mg
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
896680-10-7 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1298-0789-40mg
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
896680-10-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1298-0789-4mg
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
896680-10-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1298-0789-1mg
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
896680-10-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1298-0789-2μmol
ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
896680-10-7 90%+
2μl
$57.0 2023-05-17

ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate 関連文献

ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylateに関する追加情報

ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate: A Comprehensive Overview

The compound ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS No. 896680-10-7) is a highly specialized organic molecule with significant potential in various fields of research and application. This compound is characterized by its complex structure, which includes a thienopyridine ring system and several functional groups that contribute to its unique chemical properties. The thieno[2,3-c]pyridine core is a fused bicyclic structure consisting of a thiophene and a pyridine ring. This arrangement provides the molecule with aromatic stability and electronic properties that are advantageous in many chemical reactions.

One of the key features of this compound is the presence of an acetyl group at position 6 of the thienopyridine ring. This group introduces additional electron-withdrawing effects, which can influence the reactivity and selectivity of the molecule in various chemical transformations. The 4-tert-butylbenzamido substituent at position 2 further enhances the molecule's functionality by providing steric bulk and potential sites for hydrogen bonding or other non-covalent interactions. These characteristics make the compound a valuable building block in organic synthesis.

Recent studies have highlighted the importance of such compounds in drug discovery and development. The thienopyridine framework has been shown to exhibit interesting pharmacological properties, including activity against various enzyme targets and potential applications in anti-inflammatory and antitumor therapies. For instance, researchers have explored the use of similar compounds as inhibitors of kinase enzymes, which play critical roles in cellular signaling pathways. The acetyl and benzamido groups in this compound may contribute to its ability to interact with specific biological targets.

In addition to its biological applications, ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has shown promise in materials science. The aromaticity and conjugation within the thienopyridine system make it a candidate for use in organic electronics. Its ability to form stable π-conjugated systems could be advantageous in applications such as organic light-emitting diodes (OLEDs) or field-effect transistors (FETs). Recent advancements in synthetic methodologies have also enabled more efficient routes to prepare this compound on a larger scale.

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. Key steps often include coupling reactions to assemble the thienopyridine core and subsequent functionalization to introduce substituents such as the acetyl and benzamido groups. Researchers have reported several strategies for optimizing these reactions, including the use of catalytic systems or directing groups to enhance selectivity.

Looking forward, there is significant interest in exploring the full potential of ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate across multiple disciplines. Its unique combination of structural features makes it a versatile platform for further modification and functionalization. Ongoing studies are focusing on understanding its interaction with biological systems at a molecular level as well as its integration into advanced materials.

In conclusion, ethyl 6-acetyl-2-(4-tert-butylbenzamido)-4H,5H,6H,7H-thieno[2,c]pyridine-3-carboxylate represents a cutting-edge compound with diverse applications spanning from drug discovery to materials science. Its intricate structure provides a foundation for innovative research directions while its functional groups offer opportunities for tailored chemical properties. As research continues to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in both academic and industrial settings.

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